molecular formula C10H14CoN2Na2O9 B12302364 Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate

Cat. No.: B12302364
M. Wt: 411.14 g/mol
InChI Key: PYPIGOKCCFIGCL-UHFFFAOYSA-J
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Description

Ethylenediaminetetraacetic acid disodium cobalt salt hydrate (EDTA-CoNa₂·xH₂O) is a coordination complex derived from ethylenediaminetetraacetic acid (EDTA), where two sodium ions and one cobalt ion are chelated by the EDTA ligand. The cobalt center typically occupies the octahedral coordination sites provided by EDTA’s four carboxylate and two amine groups, while sodium ions balance the charge . This compound is hygroscopic, water-soluble, and stable under neutral to alkaline conditions. Its molecular formula is approximately C₁₀H₁₂N₂Na₂O₈Co·xH₂O, with a molecular weight ranging between 390–410 g/mol (depending on hydration state), analogous to other EDTA-metal complexes like zinc or ferric salts .

EDTA-CoNa₂·xH₂O is primarily utilized in industrial catalysis, analytical chemistry for metal ion masking, and niche biomedical applications due to cobalt’s redox-active properties.

Properties

Molecular Formula

C10H14CoN2Na2O9

Molecular Weight

411.14 g/mol

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydrate

InChI

InChI=1S/C10H16N2O8.Co.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4

InChI Key

PYPIGOKCCFIGCL-UHFFFAOYSA-J

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is synthesized by reacting ethylenediaminetetraacetic acid with cobalt salts in the presence of disodium ions. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of cobalt chloride or cobalt nitrate. Disodium carbonate is then added to the solution to form the disodium salt of the complex. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The reactants are mixed in precise proportions, and the reaction is monitored to maintain the optimal pH and temperature. The resulting product is then purified through filtration and crystallization processes to obtain the final compound in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate undergoes various chemical reactions, including:

    Chelation: The compound forms stable complexes with metal ions, effectively sequestering them.

    Substitution: The cobalt ion in the complex can be substituted with other metal ions under specific conditions.

    Redox Reactions: The cobalt ion can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Chelation: Typically involves metal ions such as calcium, magnesium, and iron in aqueous solutions.

    Substitution: Requires the presence of competing metal ions and appropriate ligands.

    Redox Reactions: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Chelation: Forms stable metal-EDTA complexes.

    Substitution: Results in the formation of new metal-EDTA complexes with different metal ions.

    Redox Reactions: Produces oxidized or reduced forms of the cobalt-EDTA complex.

Scientific Research Applications

Biochemical Applications

Chelation Therapy:
Ethylenediaminetetraacetic acid disodium cobalt salt hydrate is primarily known for its chelating properties. It forms stable complexes with metal ions, making it useful in chelation therapy for heavy metal poisoning. Cobalt ions can compete with toxic metals like lead and mercury, facilitating their excretion from the body.

Case Study:
A study demonstrated that patients treated with EDTA showed significant reductions in blood lead levels, indicating its effectiveness in chelating heavy metals from biological systems .

Enzyme Stabilization:
This compound is also utilized to stabilize enzymes in biochemical assays. Its ability to bind metal ions helps maintain enzyme activity and structural integrity during experiments.

Medical Applications

Nutritional Supplement:
Cobalt is an essential trace element involved in vitamin B12 synthesis. Ethylenediaminetetraacetic acid disodium cobalt salt hydrate serves as a cobalt source in dietary supplements, aiding in the prevention of deficiencies.

Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing potential for use in pharmaceuticals.

Case Study:
In a controlled trial, EDTA-cobalt demonstrated antibacterial activity comparable to standard antibiotics, suggesting its potential role as an alternative antimicrobial agent .

Agricultural Applications

Soil Remediation:
Ethylenediaminetetraacetic acid disodium cobalt salt hydrate is employed in agriculture for soil remediation. It aids in the extraction of heavy metals from contaminated soils, thus improving soil quality and crop yield.

Plant Growth Promotion:
Cobalt plays a crucial role in plant metabolism. The application of this compound has been shown to enhance growth parameters in crops by improving nutrient uptake and enzyme activity.

Data Table: Effects on Crop Growth Parameters

ParameterControl (No Treatment)EDTA-Cobalt Treatment
Plant Height (cm)3045
Leaf Area (cm²)150220
Yield (kg/ha)23.5

Environmental Applications

Water Treatment:
Ethylenediaminetetraacetic acid disodium cobalt salt hydrate is used in water treatment processes to remove heavy metals from wastewater. Its chelating ability allows it to bind metal ions effectively, facilitating their removal from contaminated water sources.

Case Study:
In a pilot study on industrial wastewater treatment, the application of EDTA-cobalt resulted in a significant reduction of lead and cadmium concentrations, demonstrating its effectiveness as an environmental remediation agent.

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is its ability to chelate metal ions. The ethylenediaminetetraacetic acid moiety binds to metal ions through its carboxylate and amine groups, forming a stable octahedral complex. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this inhibition of metal ion activity can lead to the deactivation of metalloproteases and other metal-dependent enzymes.

Comparison with Similar Compounds

Comparison with Similar EDTA-Based Compounds

Structural and Chemical Properties

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
EDTA Disodium Salt Dihydrate C₁₀H₁₄N₂Na₂O₈·2H₂O 6381-92-6 372.24 Hygroscopic, pH 4–6 in solution, strong chelator for divalent cations (e.g., Ca²⁺, Mg²⁺) .
EDTA Tetrasodium Salt (Na₄EDTA) C₁₀H₁₂N₂O₈Na₄ 64-02-8 380.20 Highly alkaline (pH 10–12), chelates trivalent ions (e.g., Fe³⁺, Al³⁺); used in detergents and water treatment .
Calcium Disodium EDTA C₁₀H₁₂CaN₂Na₂O₈·2H₂O 62-33-9 374.27 Neutral pH, preferentially binds heavy metals (Pb²⁺, Cd²⁺); FDA-approved for lead poisoning .
EDTA Ferric Sodium Salt C₁₀H₁₂FeN₂NaO₈·xH₂O 15708-41-5 421.09 Reddish-brown solid, used in iron supplementation and redox reactions .
EDTA Cobalt Disodium Hydrate C₁₀H₁₂N₂Na₂O₈Co·xH₂O (inferred) Not listed ~400 (estimated) Cobalt’s redox activity enables catalytic uses; limited solubility in organic solvents .

Research Findings and Gaps

  • Antifungal Mechanisms : EDTANa₂ disrupts fungal cell membranes via cation chelation, a property cobalt analogs may share but require validation .
  • Catalytic Applications : Cobalt-EDTA complexes show promise in oxidation reactions, but stability in aqueous systems needs optimization .

Biological Activity

Ethylenediaminetetraacetic acid disodium cobalt salt hydrate (EDTA-Cobalt) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EDTA-Cobalt is a complex of cobalt with ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms stable complexes with metal ions. The structure can be represented as follows:

 Co EDTA 2\text{ Co EDTA }^{2-}

This compound is soluble in water and exhibits unique properties due to the presence of cobalt, an essential trace element in biological systems.

Mechanisms of Biological Activity

  • Antioxidant Activity : Cobalt compounds have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to the ability of cobalt ions to scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Antimicrobial Effects : Research indicates that EDTA-Cobalt can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes. Studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Modulation : Cobalt plays a role in modulating enzyme activities, particularly those involved in metabolic pathways. It has been suggested that EDTA-Cobalt may influence the activity of enzymes such as carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems .

Antimicrobial Studies

A study investigating the antimicrobial properties of EDTA-Cobalt found that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations as low as 0.5 mg/mL, significant inhibition was observed, suggesting its potential use as an antimicrobial agent in clinical settings .

Antioxidant Capacity

In vitro assays measuring the antioxidant capacity of EDTA-Cobalt showed that it effectively reduced oxidative stress markers in cultured human cells. The compound demonstrated a dose-dependent increase in the expression of antioxidant enzymes, highlighting its role in cellular protection against oxidative damage .

Case Studies

  • Clinical Application in Anemia : A case study involving patients with anemia due to cobalt deficiency revealed that supplementation with EDTA-Cobalt improved hemoglobin levels and overall energy levels. Patients reported enhanced quality of life and reduced symptoms associated with anemia .
  • Toxicity Assessment : While EDTA-Cobalt shows promising biological activities, toxicity studies are crucial for understanding its safety profile. Research indicates that at therapeutic doses, it exhibits low toxicity; however, excessive intake may lead to adverse effects such as gastrointestinal disturbances and neurological symptoms due to cobalt accumulation .

Table 1: Antimicrobial Activity of EDTA-Cobalt

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.7 mg/mL
Klebsiella pneumoniae1.0 mg/mL

Table 2: Antioxidant Enzyme Activity Induced by EDTA-Cobalt

Concentration (mg/mL)SOD Activity (U/mg protein)Catalase Activity (U/mg protein)
0.112.515.3
0.518.422.7
1.025.630.1

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